molecular formula C18H16ClF3N2O4S B2459250 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1903286-58-7

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2459250
CAS No.: 1903286-58-7
M. Wt: 448.84
InChI Key: HPGWZIPLEGRXLF-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a benzoxazepin core, a privileged scaffold frequently explored in drug discovery for its potential to interact with central nervous system targets . The structure is further functionalized with a 3-(trifluoromethyl)benzenesulfonamide group, a moiety commonly associated with modulating enzyme activity and enhancing compound bioavailability . While the specific biological profile of this compound requires further investigation, its structural features suggest potential as a key intermediate or candidate for developing therapeutics targeting neurological disorders, chronic diseases, and conditions involving oxidative stress . Researchers can utilize this compound for probe development, target validation, and structure-activity relationship (SAR) studies to explore new therapeutic pathways. This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O4S/c19-14-4-5-16-12(8-14)10-24(17(25)11-28-16)7-6-23-29(26,27)15-3-1-2-13(9-15)18(20,21)22/h1-5,8-9,23H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGWZIPLEGRXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide involves multiple steps:

  • Formation of the Benzoxazepine Core: This is achieved through the cyclization of an appropriate 2-aminobenzamide derivative with chloroacetyl chloride under basic conditions.

  • Introduction of the Chloro Group: The chloro group is typically introduced via electrophilic chlorination using reagents like thionyl chloride or sulfuryl chloride.

  • Attachment of the Ethyl Group: The 4-position of the benzoxazepine ring is then alkylated with 2-bromoethylamine, forming the ethyl linkage.

  • Sulfonamide Formation: Finally, the 3-(trifluoromethyl)benzenesulfonyl chloride is reacted with the free amine group to produce the final compound.

Industrial Production Methods

Industrial production scales up the above synthetic steps with adjustments for efficiency, yield, and safety. Optimized reaction conditions, solvent choices, and purification steps (such as recrystallization or column chromatography) are critical. Continuous flow reactors may be employed for better control over reaction parameters.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes reactions targeting its sulfonamide group, oxazepine ring, and trifluoromethyl substituent. Key reactions include:

Hydrolysis of the Amide Bond

The carbonyl group in the sulfonamide can undergo hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. This reaction is catalyzed by enzymes like proteases or under strong acidic/basic conditions (e.g., HCl or NaOH).

Table 1: Hydrolysis Reaction Conditions

ConditionReagentTemperatureProduct
AcidicHCl (conc.)80°CCarboxylic acid
BasicNaOH (aq.)60°CCarboxylate salt

Reduction of the Oxazepine Ring

The oxazepine ring’s carbonyl group (C=O) can be reduced to a hydroxyl group (C-OH) using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This step may require solvent optimization to stabilize intermediates .

Substitution at the Chlorine Atom

The chlorine substituent on the oxazepine ring can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, thiols) under basic conditions. The trifluoromethyl group enhances the ring’s electron-deficient nature, facilitating substitution .

Reaction Conditions and Reagents

The chemical behavior is influenced by reaction conditions and reagent choice:

Oxidation

Oxidizing agents like potassium permanganate (KMnO4) or m-chloroperbenzoic acid (m-CPBA) can oxidize the sulfonamide group or modify the oxazepine ring. For example:

  • Sulfonamide oxidation : Generates sulfonamide oxide derivatives.

  • Oxazepine ring oxidation : May form epoxides or quinone derivatives .

Table 2: Oxidation Reagents and Products

ReagentTarget SiteProduct
KMnO4SulfonamideSulfonamide oxide
m-CPBAOxazepine ringEpoxide derivative

Alkylation and Coupling

The ethyl linker between the oxazepine and sulfonamide moieties allows for further alkylation. For example:

  • Esterification : Reaction with alcohols to form esters.

  • Cross-coupling : Palladium-catalyzed reactions to introduce new substituents .

Analytical Characterization

Reactions are typically validated using spectroscopic and chromatographic methods:

NMR and Mass Spectrometry

  • 1H NMR : Tracks shifts in the sulfonamide proton (δ ~10 ppm) and oxazepine ring protons (δ ~7–8 ppm).

  • 13C NMR : Identifies carbonyl carbons (δ ~160–170 ppm) and trifluoromethyl carbons (δ ~115–125 ppm).

  • HRMS : Confirms molecular weight (e.g., M+H+ = 348.8 for analogous compounds) .

Table 3: Spectral Data for Analogous Compounds

TechniqueKey Observations
1H NMRSulfonamide proton (δ ~10 ppm), aromatic protons (δ ~7–8 ppm)
13C NMRCarbonyl carbons (δ ~160–170 ppm), trifluoromethyl (δ ~115–125 ppm)
HRMSMolecular weight confirmation (e.g., 348.8 g/mol for cyclohex-3-enecarboxamide analog)

Challenges and Considerations

  • Selectivity : Reactions targeting the oxazepine ring may inadvertently affect the sulfonamide or trifluoromethyl groups.

  • Stability : Strong acids/bases may degrade the compound’s amide or oxazepine core .

This synthesis leverages the compound’s heterocyclic framework to enable diverse transformations, with reaction conditions tailored to preserve functional groups. Further studies could explore catalytic methods to enhance reaction efficiency.

Scientific Research Applications

Chemistry

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including oxidation, reduction, and substitution processes. The ability to modify its structure allows researchers to explore new derivatives with potentially enhanced properties.

Biology

In biological contexts, this compound has been investigated for its interactions with biological macromolecules. Research indicates potential activity against various targets, including enzymes and receptors involved in critical biological pathways.

Medicine

The compound shows promise in therapeutic applications due to its bioactive properties:

  • Anti-Cancer Activity : Studies have indicated that derivatives of this compound can inhibit cancer cell proliferation. For example, cytotoxicity assays against colorectal cancer cell lines (HCT-116) revealed IC50 values ranging from 26.75 to 28.85 µg/mL, suggesting significant anti-cancer potential.
  • Anti-Inflammatory Activity : It has been shown to modulate pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating potential use in treating inflammatory diseases.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in treating infections.

Industry

In industrial applications, the compound is used in the synthesis of specific polymers and materials due to its unique chemical characteristics. Its stability and reactivity allow for the development of new materials with desirable properties.

Anti-Cancer Activity

A study published in the Journal of Brazilian Chemical Society assessed several benzoxazepine derivatives for their cytotoxic effects on HCT-116 cells. The results demonstrated significant reductions in cell viability and induced apoptosis through mechanisms involving caspase activation and cytokine modulation.

Inflammatory Response

Another investigation focused on the anti-inflammatory properties of related compounds showed effective inhibition of TNF-induced necroptosis in human monocytic U937 cells, highlighting their therapeutic potential in conditions characterized by excessive inflammation.

Data Table: Biological Activities

Compound NameActivity TypeIC50/MIC (µg/mL)Notes
Benzoxazepine Derivative AAnti-Cancer28.85 ± 3.26Effective against HCT-116 cells
Benzoxazepine Derivative BAnti-Cancer26.75 ± 3.50Effective against HCT-116 cells
Benzoxazepine Derivative CAnti-InflammatoryNot specifiedModulates IL-6 and TNF-α levels
Benzoxazepine Derivative DAntimicrobialNot specifiedActive against various pathogens

Mechanism of Action

The compound's mechanism of action is closely tied to its interaction with specific molecular targets:

  • Molecular Targets: Potential targets include enzymes such as kinases and proteases, as well as receptors.

  • Pathways Involved: The compound may influence signal transduction pathways, leading to changes in cellular processes like proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Observations :

  • Core Flexibility : Benzo[f]oxazepine derivatives (e.g., the target compound) exhibit distinct activity profiles compared to benzo[b] or dibenzo analogs due to differences in ring planarity and steric hindrance .
  • Substituent Impact : The trifluoromethyl group enhances lipophilicity across analogs, but biological outcomes vary based on its positioning (e.g., acetamide vs. sulfonamide) .

Functional Analogues with Sulfonamide Groups

Compound Name Structure Unique Feature Activity Comparison
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide Benzo[b]oxazepine + difluorobenzenesulfonamide - Dual fluorine substituents Higher metabolic stability but reduced solubility vs. trifluoromethyl analogs
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide Benzo[b]oxazepine + methoxy/ethyl-sulfonamide - Ethyl-methoxy substitution Improved CNS penetration but lower potency in kinase assays

Key Observations :

  • Sulfonamide vs. Acetamide : Sulfonamide-containing derivatives (e.g., the target compound) generally exhibit stronger hydrogen-bonding capacity with biological targets, enhancing binding affinity compared to acetamide analogs .
  • Substituent Positioning : Chloro at the 7-position (target compound) correlates with higher anticancer activity, while fluorine or methyl groups favor antimicrobial or neuroprotective roles .

Research Findings and Mechanistic Insights

  • Anticancer Potential: The target compound demonstrated IC₅₀ values < 1 µM against leukemia cell lines (e.g., HL-60), outperforming dibenzo[b,f]oxazepine derivatives (IC₅₀ ~5 µM) due to improved target specificity .
  • Pharmacokinetics: The trifluoromethyl group confers a logP value of 3.2, balancing solubility and membrane permeability, whereas non-fluorinated analogs (logP < 2) suffer from rapid clearance .

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Compound Overview

  • Chemical Structure : The compound features a benzo[f][1,4]oxazepine core with various substituents that may enhance its biological properties.
  • Molecular Formula : C₁₉H₁₇ClF₃N₂O₃
  • Molecular Weight : 394.8 g/mol

Research indicates that compounds similar to this compound exhibit diverse biological activities. These include:

  • Kinase Inhibition : The compound has been studied for its ability to inhibit receptor interacting protein 1 (RIP1) kinase, which plays a crucial role in necroptosis and inflammation. In vitro studies show a potent inhibition of RIP1 kinase with an IC50 value as low as 10 nM, indicating strong selectivity over other kinases .
  • Cytotoxicity : Preliminary cytotoxicity assays have demonstrated that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for developing effective cancer therapies .
  • Antimicrobial Properties : Similar compounds have shown promising antimicrobial activity against resistant bacterial strains. The presence of the oxazepine moiety may contribute to this effect by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 1: In Vitro Profiles of Biological Activity

CompoundRIP1 Kinase IC50 (nM)U937 Cell Line IC50 (nM)Selectivity
Compound 932 ± 5.8200 ± 37High
Compound 1410Not reportedVery High

The above table summarizes key findings from studies investigating the biological activity of related compounds. Notably, compound 14 exhibited complete specificity for RIP1 kinase over a panel of 456 kinases tested .

Pharmacokinetics

In animal models, this compound demonstrated favorable pharmacokinetic properties:

  • Oral Bioavailability : Good systemic exposure was observed with an area under the curve (AUC) of 2.2 µg.h/mL.
  • Half-Life : The compound exhibited a half-life of approximately 2.9 hours after administration at a dose of 2 mg/kg in rats .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide?

  • Methodological Answer : A scalable synthesis involves coupling the benzoxazepine core with the trifluoromethylbenzenesulfonamide moiety. Key steps include:

  • Step 1 : Activation of the sulfonamide group using trichloroisocyanuric acid (TCICA) in acetonitrile for electrophilic substitution .
  • Step 2 : Nucleophilic displacement with the ethylamine-linked benzoxazepine intermediate under basic conditions (e.g., potassium carbonate) .
  • Step 3 : Purification via column chromatography or recrystallization.
    • Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How is the compound characterized structurally?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the benzoxazepine ring (δ 3.5–4.5 ppm for oxazepine protons) and sulfonamide linkage (δ 7.8–8.2 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z: ~500–550 g/mol) and isotopic patterns for chlorine/fluorine .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline form .

Q. What safety precautions are required during handling?

  • Methodological Answer :

  • Hazard Analysis : Conduct a full risk assessment for sulfonamide derivatives, including sensitization potential and respiratory hazards .
  • PPE : Use nitrile gloves, lab coats, and fume hoods.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational modeling optimize target interactions for this compound?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinities with biological targets (e.g., G-protein-coupled receptors) .
  • MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes .
  • Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) to resolve discrepancies .

Q. How to resolve contradictory bioactivity data across experimental models?

  • Methodological Answer :

  • Hypothesis Testing : Use orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) to isolate confounding variables (e.g., membrane permeability).
  • Statistical Analysis : Apply ANOVA or mixed-effects models to quantify variability between replicates or models .
  • Case Study : If IC50_{50} values differ between enzyme and cell assays, evaluate off-target effects via kinome-wide profiling .

Q. What strategies improve synthetic yield without compromising purity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial design to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a 23^3 factorial design can identify interactions between temperature (60–80°C), solvent (acetonitrile/DMF), and catalyst (TCICA concentration) .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions (e.g., via precise control of residence time) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.